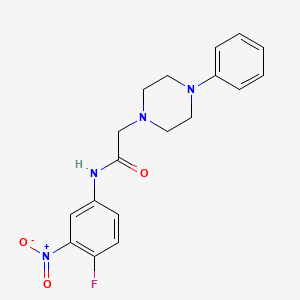
5-Formyl-2-hydroxybenzamide
概要
説明
5-Formyl-2-hydroxybenzamide is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . It is known for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . This compound also exhibits antifungal activity against Candida albicans .
作用機序
Target of Action
5-Formyl-2-hydroxybenzamide, also known as Labetalol Impurity 3 , is primarily used in the preparation of unsaturated cinnamate ester benzamides as inhibitors of rhinovirus 3C protease . The primary target of this compound is the rhinovirus 3C protease, an enzyme that plays a crucial role in the life cycle of rhinoviruses.
Mode of Action
It is known that the compound is used in the synthesis of inhibitors for the rhinovirus 3c protease . This suggests that the compound likely interacts with the protease, potentially inhibiting its function and thus interfering with the viral life cycle.
Biochemical Pathways
Given its role as a precursor in the synthesis of rhinovirus 3c protease inhibitors , it can be inferred that the compound plays a role in the viral replication pathway by inhibiting the function of the protease.
Pharmacokinetics
It is known that the compound is slightly soluble in acetone and methanol , which could potentially influence its bioavailability.
Result of Action
Given its role in the synthesis of rhinovirus 3c protease inhibitors , it can be inferred that the compound’s action results in the inhibition of the protease, potentially leading to a disruption in the viral life cycle.
Action Environment
It is known that the compound is stable under normal temperatures and pressures
生化学分析
Temporal Effects in Laboratory Settings
There is currently no information available on the changes in the effects of 5-Formyl-2-hydroxybenzamide over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied
Transport and Distribution
There is currently no information available on how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
準備方法
5-Formyl-2-hydroxybenzamide can be synthesized through various methods. One common synthetic route involves the reaction of labetalol hydrochloride with sodium hydrogencarbonate in water, followed by treatment with sodium periodate and hydrochloric acid . The reaction conditions include drop-wise addition of the periodate solution at room temperature, followed by acidification to form a white precipitate, which is then recrystallized .
化学反応の分析
5-Formyl-2-hydroxybenzamide undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions: Sodium periodate is commonly used for oxidation, while reducing agents like sodium borohydride are used for reduction reactions. Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzamides.
科学的研究の応用
5-Formyl-2-hydroxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Its antibacterial and antifungal properties make it valuable in microbiological studies and the development of antimicrobial agents.
Medicine: It is explored for its potential use in treating bacterial and fungal infections.
類似化合物との比較
5-Formyl-2-hydroxybenzamide can be compared with other similar compounds, such as:
特性
IUPAC Name |
5-formyl-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFAWCVGHFXLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2366912.png)






![3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2366923.png)
![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)
